molecular formula C12H11NO2 B8791139 2-methoxy-1-naphthaldehyde oxime

2-methoxy-1-naphthaldehyde oxime

Cat. No.: B8791139
M. Wt: 201.22 g/mol
InChI Key: VHXRWOTZOBRMJG-UHFFFAOYSA-N
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Description

2-methoxy-1-naphthaldehyde oxime is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by its crystalline structure and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-naphthaldehyde oxime typically involves the reaction of 2-methoxy-1-naphthaldehyde with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-naphthaldehyde oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amines, and various substituted naphthalene compounds .

Scientific Research Applications

2-methoxy-1-naphthaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-1-naphthaldehyde oxime involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-1-naphthaldehyde oxime
  • N-(2-methoxynaphthalen-1-yl)hydroxylamine
  • N-(2-methoxynaphthalen-1-yl)ethynylphenyl

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both methoxy and hydroxylamine groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3

InChI Key

VHXRWOTZOBRMJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 400 ml of ethanol and 180 ml of water were added 80 g (0.43 mole) of 2-methoxy-1-naphthaldehyde, 66 g (0.81 mole) of sodium acetate and 35.5 g (0.51 mole) of hydroxylamine hydrochloride, and the mixture was refluxed by heating for 2 hours. After the reaction, the reaction mixture was added to 1 liter of water. The precipitated crystals were collected by filtration to obtain 85 g (0.42 mole) of 2-methoxy-1-naphthaldoxime.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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